molecular formula C14H19NO3 B15248537 Ethyl 1-benzyl-3-(hydroxymethyl)azetidine-3-carboxylate

Ethyl 1-benzyl-3-(hydroxymethyl)azetidine-3-carboxylate

Cat. No.: B15248537
M. Wt: 249.30 g/mol
InChI Key: QYWZOZJWOCYFHL-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-3-(hydroxymethyl)azetidine-3-carboxylate is a synthetic organic compound belonging to the azetidine class Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is one of the most efficient ways to synthesize functionalized azetidines. The reaction conditions often involve photochemical activation to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-3-(hydroxymethyl)azetidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in an aqueous medium under reflux conditions.

    Reduction: LiAlH₄ in dry ether under an inert atmosphere.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Ethyl 1-benzyl-3-(carboxymethyl)azetidine-3-carboxylate.

    Reduction: Ethyl 1-benzyl-3-(hydroxymethyl)azetidine-3-methanol.

    Substitution: Ethyl 1-(substituted benzyl)-3-(hydroxymethyl)azetidine-3-carboxylate.

Mechanism of Action

The mechanism of action of ethyl 1-benzyl-3-(hydroxymethyl)azetidine-3-carboxylate is not well-documented. its reactivity can be attributed to the strained four-membered ring, which makes it susceptible to ring-opening reactions. The hydroxymethyl and ester groups provide sites for further functionalization, allowing the compound to interact with various molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-benzyl-3-(hydroxymethyl)azetidine-3-carboxylate is unique due to the presence of both the benzyl and ethyl ester groups, which provide additional sites for chemical modification and enhance its potential as a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

ethyl 1-benzyl-3-(hydroxymethyl)azetidine-3-carboxylate

InChI

InChI=1S/C14H19NO3/c1-2-18-13(17)14(11-16)9-15(10-14)8-12-6-4-3-5-7-12/h3-7,16H,2,8-11H2,1H3

InChI Key

QYWZOZJWOCYFHL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CN(C1)CC2=CC=CC=C2)CO

Origin of Product

United States

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